Cas no 7326-44-5 (1-azetidinocyclohexene)

1-azetidinocyclohexene structure
1-azetidinocyclohexene structure
Product Name:1-azetidinocyclohexene
CAS No:7326-44-5
MF:C9H15N
MW:137.222102403641
CID:862521
PubChem ID:138996
Update Time:2025-04-19

1-azetidinocyclohexene Chemical and Physical Properties

Names and Identifiers

    • 1-azetidinocyclohexene
    • 1-(cyclohexen-1-yl)azetidine
    • DTXSID10223485
    • 7326-44-5
    • Inchi: 1S/C9H15N/c1-2-5-9(6-3-1)10-7-4-8-10/h5H,1-4,6-8H2
    • InChI Key: WEQYTPOPDYDJLH-UHFFFAOYSA-N
    • SMILES: N1(C2=CCCCC2)CCC1

Computed Properties

  • Exact Mass: 137.12055
  • Monoisotopic Mass: 137.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.028
  • Boiling Point: 220.8°C at 760 mmHg
  • Flash Point: 79.3°C
  • Refractive Index: 1.553
  • PSA: 3.24
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